N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16345211
InChI: InChI=1S/C17H23N5O/c1-13-19-20-21-22(13)16-11-9-14(10-12-16)17(23)18-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8H2,1H3,(H,18,23)
SMILES:
Molecular Formula: C17H23N5O
Molecular Weight: 313.4 g/mol

N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC16345211

Molecular Formula: C17H23N5O

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C17H23N5O
Molecular Weight 313.4 g/mol
IUPAC Name N-cyclooctyl-4-(5-methyltetrazol-1-yl)benzamide
Standard InChI InChI=1S/C17H23N5O/c1-13-19-20-21-22(13)16-11-9-14(10-12-16)17(23)18-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8H2,1H3,(H,18,23)
Standard InChI Key IMVMZLSYWUBVNJ-UHFFFAOYSA-N
Canonical SMILES CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3CCCCCCC3

Introduction

N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound with potential applications in medicinal chemistry. It features a cyclooctyl group, a tetrazole ring, and a benzamide backbone, making it structurally unique and pharmacologically significant. This article provides an in-depth analysis of its structure, synthesis, properties, and potential applications.

Molecular Data

PropertyValue
Molecular FormulaC16H21N5O
Molecular Weight313.4 g/mol
Functional GroupsCyclooctyl, Tetrazole, Benzamide
IUPAC NameN-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide

The compound's tetrazole moiety is notable for mimicking carboxylate groups, enhancing its ability to bind to biological targets such as enzymes and receptors .

Structural Features

The structure comprises:

  • A cyclooctyl group providing hydrophobic interactions.

  • A tetrazole ring contributing to hydrogen bonding and ionic interactions.

  • A benzamide core linked to the tetrazole via a para-substitution.

These features collectively influence the compound's reactivity and biological activity.

General Synthetic Route

The synthesis of N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves:

  • Preparation of the Benzamide Precursor: Cyclooctylamine reacts with 4-chlorobenzoyl chloride under basic conditions to form N-cyclooctylbenzamide.

  • Tetrazole Substitution: The benzamide precursor undergoes nucleophilic substitution with a methylated tetrazole derivative.

Reaction Conditions

ParameterDetails
SolventDichloromethane or Dimethylformamide (DMF)
TemperatureControlled (0–50°C)
CatalystsTypically absent but may include bases like triethylamine

The reaction sequence requires optimization to achieve high yield and purity.

Pharmacological Potential

The compound's tetrazole group enables it to mimic carboxylic acids, allowing it to bind effectively to enzymes or receptors involved in:

  • Signal transduction pathways

  • Cellular proliferation

  • Apoptosis regulation

Biological Interactions

The tetrazole moiety interacts with biological macromolecules through:

  • Hydrogen bonding

  • Ionic interactions
    These properties make it a promising candidate for drug development targeting specific enzymes or receptors.

Medicinal Chemistry

N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is being explored for:

  • Antimicrobial activity

  • Anti-inflammatory properties
    Its structural features allow for further modification to enhance specificity and potency against various biological targets .

Derivative Development

Chemical modifications can be applied to:

  • Improve solubility.

  • Enhance binding affinity.

  • Reduce toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator